Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of the benzoate core, the introduction of the propyl group, and the attachment of the chloromethoxybenzamido and morpholinyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Hydrolysis: Breaking down of ester bonds in the presence of water.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzoate derivatives with different substituents, such as:
- Methyl 5-(3-chloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate
- Ethyl 5-(3-chloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate
Uniqueness
The uniqueness of PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific substituents, which may confer unique chemical properties or biological activities compared to other similar compounds.
Properties
Molecular Formula |
C22H25ClN2O5 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
propyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-3-10-30-22(27)17-14-16(5-6-19(17)25-8-11-29-12-9-25)24-21(26)15-4-7-20(28-2)18(23)13-15/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26) |
InChI Key |
HHYSUMORZZMSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCOCC3 |
Origin of Product |
United States |
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